4-(3-Nitroanilino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Nitroanilino)phenol is an organic compound that features both a nitro group and a phenol group attached to an aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitroanilino)phenol typically involves the nitration of aniline derivatives followed by a coupling reaction with phenol. One common method is the nitration of 3-nitroaniline, which is then reacted with phenol under specific conditions to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid as catalysts and maintaining a controlled temperature to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. Techniques such as recrystallization and chromatography are often employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Nitroanilino)phenol undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different aniline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid, bromine, and sulfuric acid are commonly employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols and anilines depending on the specific reaction conditions
Wissenschaftliche Forschungsanwendungen
4-(3-Nitroanilino)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-Nitroanilino)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and other cellular responses.
Vergleich Mit ähnlichen Verbindungen
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison: For instance, while 4-nitroaniline is primarily used in dye synthesis, 4-(3-Nitroanilino)phenol’s dual functional groups make it more versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
68142-11-0 |
---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
4-(3-nitroanilino)phenol |
InChI |
InChI=1S/C12H10N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-8,13,15H |
InChI-Schlüssel |
MBOYZYFXQWVGQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.